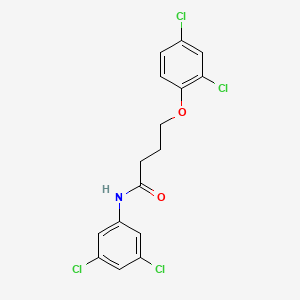

4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl4NO2/c17-10-3-4-15(14(20)9-10)23-5-1-2-16(22)21-13-7-11(18)6-12(19)8-13/h3-4,6-9H,1-2,5H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPJOCWOLICRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide typically involves the reaction of 2,4-dichlorophenol with 3,5-dichloroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy or aniline derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 393.09 g/mol

- LogP : 5.7662

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

- Polar Surface Area : 30.6206 Ų

Agricultural Applications

The primary application of 4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide is as an herbicide . Its mechanism of action involves the inhibition of specific enzymes crucial for plant growth and development, particularly targeting the methionyl-tRNA synthetase enzyme. This inhibition disrupts protein synthesis in plants, leading to effective control over various weed species while minimizing soil degradation.

Case Studies in Agriculture

- Field Trials : Studies have shown that this compound effectively reduces the growth of resistant weed species in various crops, demonstrating its potential as a reliable herbicide in modern agricultural practices.

- Environmental Impact Assessments : Research indicates that its chlorinated structure allows for lower environmental persistence compared to other herbicides, suggesting a reduced risk of soil contamination.

Pharmaceutical Potential

Beyond its agricultural use, there is growing interest in exploring the pharmaceutical applications of this compound. Preliminary studies suggest that its unique structure may offer potential as:

- Antimicrobial Agents : The compound's ability to inhibit protein synthesis could be leveraged in developing new antimicrobial therapies.

- Drug Development Precursor : Its chemical properties may facilitate the synthesis of novel compounds with therapeutic benefits.

Research Applications

In scientific research, this compound serves as a valuable tool for studying:

- Protein Synthesis Mechanisms : By understanding how it interacts with methionyl-tRNA synthetase and other enzymes, researchers can gain insights into fundamental biological processes.

- Chemical Synthesis Pathways : The unique structure allows for exploration into creating derivatives with enhanced biological activity or novel properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related molecules:

Key Observations:

Amides are generally less polar than acids, which may alter absorption rates in plant tissues . Compared to cypromid, the butanamide backbone (vs. cyclopropanecarboxamide) offers greater conformational flexibility, which could influence binding to target enzymes or receptors.

Substituent Positioning: The 3,5-dichlorophenyl group on the amide nitrogen contrasts with the 3,4-dichlorophenyl group in cypromid. The meta-chlorine positions may enhance steric hindrance or electron-withdrawing effects, affecting interactions with biological targets . The 2,4-dichlorophenoxy moiety aligns with herbicidal analogs like 2,4-DB, suggesting retained activity against broadleaf weeds via auxin mimicry. However, the amide group may attenuate phytotoxicity compared to acid forms .

Research Findings:

- Herbicidal Activity : Acid-based compounds like 2,4-DB exhibit rapid translocation in plants due to their polarity, while the target compound’s amide group may slow systemic movement, favoring localized action .

- Selectivity : The 3,5-dichlorophenyl substitution could enhance selectivity for specific weed species by altering binding affinity to auxin receptors compared to 3,4-dichlorophenyl (cypromid) .

Biological Activity

4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide is a synthetic organic compound notable for its herbicidal properties and potential applications in various scientific fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H13Cl4N O2

- Molecular Weight : 393.09 g/mol

- IUPAC Name : this compound

The compound features a butanamide backbone with dichlorophenyl and dichlorophenoxy substituents. Its chlorinated structure significantly enhances its herbicidal efficacy while reducing degradation in soil environments.

This compound primarily functions as an herbicide by inhibiting the enzyme methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis in plants, and its inhibition leads to reduced growth and development of target weed species. The compound's unique configuration allows it to interact effectively with various biological targets.

Herbicidal Properties

The compound exhibits significant herbicidal activity against a range of weed species. It has been shown to effectively control broadleaf weeds in agricultural settings. The following table summarizes its herbicidal effectiveness compared to related compounds:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| This compound | C16H13Cl4NO2 | Herbicidal properties |

| N-(3,5-Dichlorophenyl)-4-(2-methylphenoxy)butanamide | C17H17Cl2NO2 | Herbicidal properties |

| 4-(2-Chlorophenoxy)-N-(3-chlorophenyl)butanamide | C15H14Cl2NO2 | Herbicidal properties |

The presence of multiple chlorine substituents enhances the compound's stability and effectiveness compared to less chlorinated analogs.

Toxicological Studies

Research indicates that while the compound is effective as a herbicide, further studies are necessary to fully understand its potential side effects on non-target organisms and human health. Similar compounds, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been studied extensively for their toxicological profiles. For instance:

- Chronic Toxicity : Studies on 2,4-D have shown no significant carcinogenic effects in laboratory animals at doses below renal saturation levels. However, higher doses can lead to neurotoxic symptoms .

- Environmental Impact : The degradation of 2,4-D in aerobic environments occurs within days; hence, the environmental persistence of similar compounds should be assessed .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound. For instance:

- Study on Herbicidal Efficacy : A comparative study demonstrated that this compound was more effective against specific weed species than traditional herbicides like glyphosate.

- Molecular Docking Studies : Research utilizing molecular docking techniques indicated that the compound interacts favorably with key enzymes involved in plant growth regulation . These interactions suggest potential applications beyond herbicides.

- Potential Pharmaceutical Applications : Preliminary studies are exploring the compound's anti-inflammatory properties through its interaction with cyclooxygenase enzymes (COX-1 and COX-2), similar to findings with other chlorinated phenoxy compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling 4-(2,4-dichlorophenoxy)butanoic acid with 3,5-dichloroaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions. Reaction optimization may involve varying solvents (DMF, THF), temperature (0–25°C), and stoichiometry to improve yields . Monitoring via TLC or HPLC ensures intermediate purity.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substituent positions and amide bond formation. Aromatic protons in the 3,5-dichlorophenyl group appear as a singlet (~6.8–7.2 ppm), while the phenoxy group shows splitting patterns .

- FT-IR : Peaks at ~1650 cm (amide C=O) and 1250 cm (C-O-C ether stretch).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]. X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Screen for antimicrobial or enzyme inhibition (e.g., cytochrome P450, acetylcholinesterase) using microplate assays. For agrochemical potential, test herbicidal activity on model plants (e.g., Arabidopsis) via root elongation inhibition assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., 2,4-D) are critical for validity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing analogs with modified phenoxy/aryl groups be addressed?

- Methodological Answer : Substituent positioning on the phenoxy or aniline moieties affects reactivity. Computational modeling (DFT) predicts electronic effects of chloro groups on reaction pathways. For example, steric hindrance at the 2,4-dichlorophenoxy group may require bulky catalysts (e.g., Pd/XPhos) for Suzuki couplings. Parallel synthesis with halogenated building blocks enables rapid SAR exploration .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar compounds?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent carriers) or impurity profiles. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). For agrochemical analogs like vinclozolin , compare metabolite stability (via LC-MS) and receptor binding kinetics. Meta-analysis of literature data with standardized reporting (IC, Hill slopes) clarifies trends .

Q. How is environmental fate studied, and what degradation pathways are hypothesized?

- Methodological Answer : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light). Use -labeled analogs to track mineralization (CO release) and identify metabolites via HRMS. The dichlorophenoxy group may undergo reductive dechlorination, while the amide bond is susceptible to microbial cleavage .

Q. What advanced analytical methods quantify trace impurities or isomeric byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.